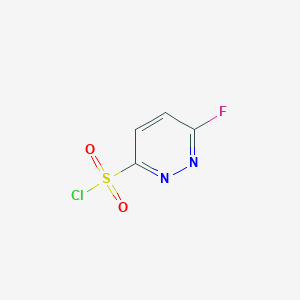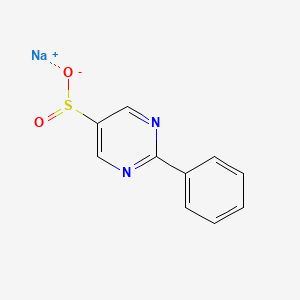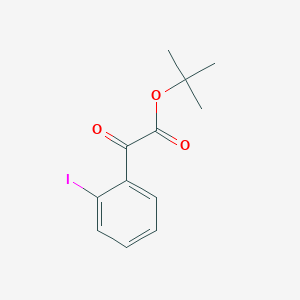
6-Fluoropyridazine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoropyridazine-3-sulfonyl chloride, with the chemical formula C₅H₃ClFNO₂S, is a synthetic compound . It belongs to the class of sulfonyl chlorides and contains a fluorine atom on the pyridazine ring. This compound is used in various scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes:: The synthesis of 6-fluoropyridazine-3-sulfonyl chloride involves introducing a sulfonyl chloride group onto the pyridazine ring. While specific methods may vary, a common approach is the reaction of 6-fluoropyridazine with a suitable sulfonyl chloride reagent.
Reaction Conditions::Reagents: 6-fluoropyridazine, sulfonyl chloride
Conditions: Typically carried out under anhydrous conditions, often using a solvent like dichloromethane or acetonitrile.
Catalyst: Lewis acids (such as AlCl₃) may be employed to facilitate the reaction.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Análisis De Reacciones Químicas
6-Fluoropyridazine-3-sulfonyl chloride can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Nucleophiles (e.g., amines, thiols), reducing agents (e.g., LiAlH₄), and oxidizing agents (e.g., NBS).
Major Products: The specific products depend on the reaction conditions and substituents.
Aplicaciones Científicas De Investigación
6-Fluoropyridazine-3-sulfonyl chloride finds applications in:
Medicinal Chemistry: As a building block for designing bioactive molecules.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporation into polymers or materials for specific properties.
Mecanismo De Acción
The exact mechanism of action for this compound varies based on its application. It may act as a reactive intermediate, participate in covalent bonding, or influence biological processes.
Comparación Con Compuestos Similares
While 6-fluoropyridazine-3-sulfonyl chloride is unique due to its fluorine substitution, similar compounds include 6-bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) and related derivatives . These compounds share structural features but differ in substituents.
Remember that further research and specific studies are essential to fully explore the compound’s potential and applications
Propiedades
Fórmula molecular |
C4H2ClFN2O2S |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
6-fluoropyridazine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-2-1-3(6)7-8-4/h1-2H |
Clave InChI |
VTJYNZHMBCUNPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)



![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)





